molecular formula C8H4F4N2O B13432390 6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B13432390
M. Wt: 220.12 g/mol
InChI Key: VXQDVMUXXIHPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a heterocyclic compound characterized by the presence of fluorine atoms and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes fluorination under controlled conditions. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available starting materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the benzimidazole ring .

Scientific Research Applications

6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C8H4F4N2O

Molecular Weight

220.12 g/mol

IUPAC Name

6-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2O/c9-4-1-5-7(14-3-13-5)6(2-4)15-8(10,11)12/h1-3H,(H,13,14)

InChI Key

VXQDVMUXXIHPSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)OC(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.